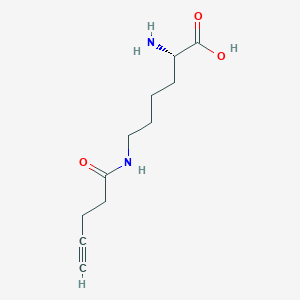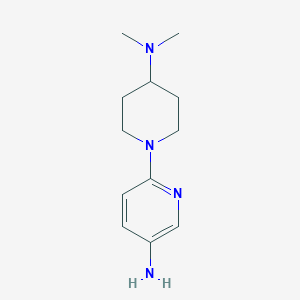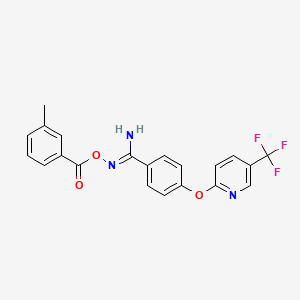![molecular formula C10H15NO2S B6352287 Methyl 3-[(thiophen-2-ylmethyl)amino]butanoate CAS No. 1155159-92-4](/img/structure/B6352287.png)
Methyl 3-[(thiophen-2-ylmethyl)amino]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-[(thiophen-2-ylmethyl)amino]butanoate” is a chemical compound that is also known by several synonyms such as “methyl 3-amino-2-thiophenecarboxylate”, “3-aminothiophene-2-carboxylic acid methyl ester”, and “2-thiophenecarboxylic acid, 3-amino-, methyl ester” among others . It has a molecular formula of C6H7NO2S and a molecular weight of 157.19 g/mol .
Synthesis Analysis
The synthesis of “Methyl 3-[(thiophen-2-ylmethyl)amino]butanoate” involves the reaction with hydrazonoyl chlorides in the presence of triethylamine to yield corresponding N -arylamidrazones . Another synthesis method involves the reaction of Methyl thioglycolate and 2-Chloroacrylonitrile .Molecular Structure Analysis
The molecular structure of “Methyl 3-[(thiophen-2-ylmethyl)amino]butanoate” is complex and can be represented using various formats such as InChI and SMILES . The InChI key for this compound is TWEQNZZOOFKOER-UHFFFAOYSA-N .Chemical Reactions Analysis
“Methyl 3-[(thiophen-2-ylmethyl)amino]butanoate” reacts with hydrazonoyl chlorides in the presence of triethylamine to yield corresponding N -arylamidrazones . This reaction is part of the synthesis process of this compound .Physical And Chemical Properties Analysis
“Methyl 3-[(thiophen-2-ylmethyl)amino]butanoate” is a white to light yellow crystal powder . It has a melting point of 62-64 °C and a boiling point of 100-102 °C/0.1 mmHg . It is slightly soluble in water .Scientific Research Applications
Synthesis of Thiophene Derivatives
Thiophene-based analogs, including “methyl 3-{[(thiophen-2-yl)methyl]amino}butanoate”, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors .
Organic Field-Effect Transistors (OFETs)
Thiophene-mediated molecules are used in the fabrication of organic field-effect transistors (OFETs) .
Organic Light-Emitting Diodes (OLEDs)
Molecules with the thiophene ring system are used in the fabrication of organic light-emitting diodes (OLEDs) .
Pharmacological Properties
Compounds with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Synthesis of Anticancer Agents
2-Butylthiophene, a derivative of thiophene, is used as a raw material in the synthesis of anticancer agents .
Synthesis of Anti-Atherosclerotic Agents
2-Octylthiophene, another derivative of thiophene, is used in the synthesis of anti-atherosclerotic agents .
Intermediate in Pharmaceutical Products
Methyl-3-aminothiophene-2-carboxylate is a significantly important intermediate in pharmaceutical products such as anti-hypertensives, antitumors, anti-HIV-1 integrase, human cytomegalovirus inhibitors, hepatitis C virus inhibitors, Xa factor inhibitors, antineoplastic PAK4 activase inhibitors, phosphatidylinositol 3-kinase PI3K inhibitors, and antithrombotic activity drugs .
Safety and Hazards
The safety information for “Methyl 3-[(thiophen-2-ylmethyl)amino]butanoate” indicates that it is classified under GHS07 and has a signal word of "Warning" . The hazard statements include H315, H319, and H335, which correspond to skin irritation, eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding inhalation, skin contact, and eye contact, and using protective clothing and eye protection .
properties
IUPAC Name |
methyl 3-(thiophen-2-ylmethylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-8(6-10(12)13-2)11-7-9-4-3-5-14-9/h3-5,8,11H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWMYASFVDNWLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NCC1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(thiophen-2-ylmethyl)amino]butanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![mal-PEG(4)-[PEG(24)-OMe]3](/img/structure/B6352230.png)

![2-[(Oxan-4-yl)amino]acetonitrile](/img/structure/B6352234.png)
![Methyl 3-[(2-ethoxyethyl)amino]butanoate](/img/structure/B6352257.png)


![[(3,4-Difluorophenyl)(1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/structure/B6352275.png)
![t-Butyl 4-[(Z)-(cyanoimino)(methylthio)methyl]piperazine-1-carboxylate](/img/structure/B6352278.png)
![tert-Butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate](/img/structure/B6352279.png)
![Methyl 3-[(3-methoxypropyl)amino]butanoate](/img/structure/B6352294.png)
![Methyl 3-[(pyridin-3-ylmethyl)amino]butanoate](/img/structure/B6352299.png)
![Methyl 3-{[2-(dimethylamino)ethyl]amino}butanoate](/img/structure/B6352306.png)